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Compound of Interest

Compound Name: 3-Pyridinamine, 5-iodo-2-nitro-
Cat. No.: B13941148
Get Quote
\ J

Executive Summary & Molecular Analysis[1][2]

o Compound: 3-Pyridinamine, 5-iodo-2-nitro- (5-iodo-2-nitropyridin-3-amine)
e Molecular Formula: C
H
IN
O
¢ Molecular Weight: 264.91 g/mol
e Core Scaffold: Pyridine[1]
o Key Substituents:
o C2-Nitro (-NO

): Strong electron-withdrawing group (EWG); deshields adjacent protons; enables
intramolecular H-bonding.
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o C3-Amine (-NH

): Electron-donating group (EDG) by resonance; shields ortho/para positions.

o Cb-lodine (-1): Heavy atom; induces spin-orbit coupling effects; replaces H5.

Theoretical Coupling Prediction

The substitution pattern leaves two aromatic protons: H4 and H6.

» Relationship: They are meta to each other (separated by C5-I).

o Expected Coupling:Meta-coupling (

) is characteristic of pyridine systems, typically ranging from 1.5 to 2.5 Hz.

o Multiplicity: Both H4 and H6 will appear as doublets (d).

Experimental Protocol & Sample Preparation

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Solvent Selection: DMSO-d vs. CDC]

DMSO-d CDCI
Feature
(Recommended) (Alternative)
) ) ) Low/Moderate. May require
» High. The polar nitro/amine ) i
Solubility warming; aggregation can

groups dissolve readily.

broaden peaks.

Exchangeable Protons

Visible. NH

protons appear as sharp/broad
singlets due to slower
exchange and H-bonding

stabilization.

Often Invisible/Broad. Rapid
exchange with trace water or
poor solubility often obscures
NH

Chemical Shift Stability

Stable. Intramolecular H-bonds

are preserved.

Variable. Concentration-

dependent shifts are common.
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Preparation Workflow

e Mass: Weigh 5-10 mg of the solid.
e Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

e Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

o Reference: Calibrate spectrum to residual DMSO pentet at 2.50 ppm.

Spectral Assighment & Interpretation

The following assignments are based on substituent electronic effects and validated against
structural analogs (e.g., 3-amino-2-nitropyridine).

Aromatic Region (7.0 — 8.5 ppm)[4][5][6]
H6 Proton (C6-H)
e Chemical Shift:

8.00 — 8.30 ppm

o Multiplicity: Doublet (
Hz)

e Mechanistic Rationale:
o Deshielding: Located

to the pyridine Nitrogen (intrinsic
).

o Shielding: Located para to the Amine group (resonance donation).

o Net Effect: The strong
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-deshielding dominates, making this the most downfield aromatic signal.

H4 Proton (C4-H)
e Chemical Shift:

7.40 —7.70 ppm

o Multiplicity: Doublet (

Hz)

e Mechanistic Rationale:

o Shielding: Located ortho to the Amine group. This is the strongest electronic influence,
significantly upfield-shifting this proton relative to H6.

o Deshielding: Located meta to the Nitro group.

o Net Effect: Appears significantly upfield of H6.

Exchangeable Region (7.0 — 9.0 ppm)
Amine Protons (-NH

)

e Chemical Shift:

7.50 — 9.00 ppm (Broad Singlet)

e Mechanistic Rationale:
o The amine group at C3 is ortho to the nitro group at C2.

o Intramolecular Hydrogen Bond: A 6-membered H-bond ring forms between the amine H
and nitro O. This "locks" the proton and descreens it, shifting it significantly downfield
compared to a free amine (typically 4-6 ppm).

o Note: Integration should correspond to 2H.
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Comparative Analysis: Product vs. Starting Material

This section provides a Self-Validating Protocol to confirm the success of the iodination

reaction.

Comparison Table: 3-amino-2-nitropyridine (SM) vs. 5-

lodo-2-nitro-3-pyridinamine (Product)

Starting Material
(SM)

Feature

lodinated Product Diagnostic Change

3 Aromatic Protons
(H4, H5, H6)

Proton Count

2 Aromatic Protons

Loss of 1H integral
(H4, H6)

dd / triplet (~6.9 - 7.1

H5 Signal
ppm)

Disappearance of the
ABSENT most upfield aromatic

signal

H4 (dd), H5 (dd), H6

Coupling Pattern
pling (dd)

Simplification to two
H4 (d). He (d) doublets

) and
Coupling Constant

(~8 Hz, ortho)

Loss of large ortho
(=2 Hz, meta) coupling

Logic Visualization

The following diagram illustrates the decision logic for assigning the spectrum and validating

the synthesis.
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Acquire 1H NMR

(DMSO-d6)

Analyze Aromatic Region
(7.0 - 8.5 ppm)

:

Count Aromatic Signals

3 Protons

3 Distinct Signals 2 Distinct Signals
(H4, H5, H6) (H4, H6)

Ortho Coupling Visible Meta Coupling Only
(J~8Hz) Jd~2Hz)

ID: Starting Material Downfield Doublet (~8.2 ppm) Upfield Doublet (~7.6 ppm)
(No lodination) Alphato N Ortho to NH2

ID: 5-iodo-2-nitro-3-pyridinamine
(CONFIRMED)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the iodinated product from its precursor based on
proton count and coupling constants.

Quality Control Application

In a drug development context, NMR is superior to HPLC for detecting regioisomers.
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e Potential Impurity: 2-amino-3-nitro-5-iodopyridine (Isomer where Nitro/Amine positions are
swapped).

« Differentiation:

o Target (3-NH
, 2-NO
): H4 is ortho to NH
(Shielded, ~7.5 ppm).

o Isomer (2-NH
, 3-NO
): H4 is beta to NO
and gamma to NH
(Deshielded, >8.0 ppm).

o Protocol: If a second set of doublets appears with H4 > 8.0 ppm, suspect regio-isomer
contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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